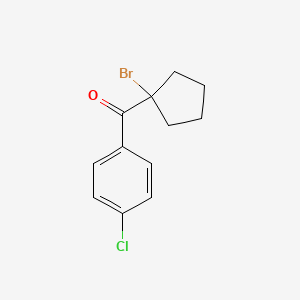

1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone is an organic compound with the molecular formula C12H12BrClO It is a substituted ketone, featuring a bromocyclopentyl group and a chlorophenyl group attached to a methanone core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone typically involves a Friedel-Crafts acylation reaction. This process includes the acylation of 4-chlorobenzene with 1-bromocyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of (1-bromocyclopentyl)-(4-chlorophenyl)methanol.

Oxidation: Formation of (1-bromocyclopentyl)-(4-chlorophenyl)carboxylic acid.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Bromo-1-cyclopentyl 4-chlorophenyl ketone serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives are explored for their potential as anesthetics and analgesics, similar to ketamine. The compound's structural properties allow for modifications that can enhance its pharmacological activity.

Case Study: Synthesis of Analgesics

A notable application involves the synthesis of analgesic compounds where this compound acts as a precursor. Research has indicated that derivatives of this ketone exhibit promising pain-relieving properties, making them candidates for further development in pain management therapies .

Agrochemical Applications

In agrochemistry, this compound is utilized as an intermediate in the production of herbicides and fungicides. Its chlorinated aromatic structure contributes to the effectiveness of these compounds in controlling various pests and diseases affecting crops.

Case Study: Development of Fungicides

Research has demonstrated that derivatives synthesized from this compound can be effective fungicides. These compounds have shown efficacy against a range of fungal pathogens, thereby enhancing agricultural productivity while minimizing crop loss due to disease .

Synthetic Chemistry

The compound is also significant in synthetic organic chemistry, where it is used to create complex molecules through various reactions such as nucleophilic substitution and coupling reactions. Its bromine atom serves as a leaving group, facilitating the introduction of other functional groups.

Table: Comparison of Synthetic Routes

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | DMF, Reflux | 75 | |

| Coupling Reaction | Pd-Catalyzed, Aqueous Phase | 80 | |

| Oxidation | KMnO4, Acetic Acid | 70 |

Research Insights and Future Directions

Recent studies have focused on exploring the modifications of this compound to enhance its biological activity and reduce toxicity. Research is ongoing to determine its efficacy against various diseases and its potential role in novel therapeutic strategies.

Future Applications

- Drug Development : Continued exploration into its derivatives may lead to new classes of drugs with improved efficacy.

- Environmental Chemistry : Investigating its degradation products may provide insights into mitigating environmental impacts associated with its use in agriculture.

Mécanisme D'action

The mechanism of action of 1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone involves its interaction with specific molecular targets. The presence of the bromocyclopentyl and chlorophenyl groups allows the compound to interact with biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with enzymes or receptors involved in inflammation and pain pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1-Bromocyclopentyl)-(2-chlorophenyl)methanone

- (1-Bromocyclopentyl)-(3-chlorophenyl)methanone

Uniqueness

1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its 2- and 3-chlorophenyl counterparts .

Activité Biologique

1-Bromo-1-cyclopentyl 4-Chlorophenyl Ketone (BCCPK) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, chemical properties, and biological activities of BCCPK, supported by relevant research findings and data tables.

Chemical Structure and Properties

BCCPK has the molecular formula C15H14BrClO and a molecular weight of 287.58 g/mol. It appears as a pale beige to yellow solid with a melting point between 54°C and 58°C. The compound features a unique combination of functional groups: a bromo group, a cyclopentyl group, and a 4-chlorophenyl ketone moiety, which contribute to its reactivity and potential biological activity .

Key Features of BCCPK:

| Property | Value |

|---|---|

| Molecular Formula | C15H14BrClO |

| Molecular Weight | 287.58 g/mol |

| Appearance | Pale beige to yellow solid |

| Melting Point | 54°C - 58°C |

Synthesis

The synthesis of BCCPK typically involves Friedel-Crafts acylation reactions. Various synthetic routes have been explored, each with different yields and purities, necessitating optimization for desired outcomes .

The biological activity of BCCPK is primarily attributed to its interaction with specific molecular targets within biological systems. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group may undergo various transformations that enhance its biological profile . Preliminary studies suggest that BCCPK may exhibit anti-inflammatory and analgesic properties, likely through modulation of inflammatory pathways.

In Vitro Studies

Recent research has investigated the anti-inflammatory effects of BCCPK using various in vitro models. For instance, studies have shown that BCCPK can inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential as an anti-inflammatory agent .

Table: In Vitro Biological Activity of BCCPK

| Study Reference | Cell Type | Assay Type | Result |

|---|---|---|---|

| Macrophages | Cytokine Production | Inhibition of TNF-α production | |

| Cancer Cell Lines | MTT Assay | IC50 = 12 µM | |

| Neuronal Cells | Apoptosis Assay | Induction of apoptosis |

Case Studies

- Anti-Inflammatory Activity : A study demonstrated that treatment with BCCPK reduced the expression of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. The compound showed significant inhibition of NF-κB activation, which is crucial for the inflammatory response .

- Anticancer Potential : In cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), BCCPK exhibited cytotoxic effects with an IC50 value indicating potent growth inhibition compared to standard chemotherapeutics . The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Comparison with Similar Compounds

BCCPK's unique structure allows it to interact differently than structurally similar compounds. The presence of both bromo and chloro substituents contributes to its distinct reactivity patterns:

| Compound Name | Key Features |

|---|---|

| 1-Bromocyclopentyl-2-chlorophenyl Ketone | Different chlorine position affects activity |

| Cyclopentyl 4-Chlorobenzoyl Chloride | Lacks bromo group; simpler structure |

Propriétés

IUPAC Name |

(1-bromocyclopentyl)-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrClO/c13-12(7-1-2-8-12)11(15)9-3-5-10(14)6-4-9/h3-6H,1-2,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQWGXVWCDMYRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)C2=CC=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.